Specific Scientific Field: Organic Chemistry - Grignard Reactions
Comprehensive and Detailed Summary of the Application: 4-n-Propylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic synthesis for creating new carbon-carbon bonds .
Methods of Application or Experimental Procedures: The reagent is typically used in a solution form, such as a 0.5M solution in tetrahydrofuran (THF) . The reaction suitability type for this reagent is a Grignard Reaction .
Results or Outcomes Obtained: The outcomes of the reactions involving this reagent can vary widely depending on the other reactants and conditions used. The general outcome is the formation of new carbon-carbon bonds .
Specific Scientific Field: Analytical Chemistry - Electrochemical Sensing
Comprehensive and Detailed Summary of the Application: 4-n-Propylphenylmagnesium bromide has been used in the development of an ultra-sensitive electrochemical sensor for the accurate quantification of Morphine and Pethidine in biological samples .
Methods of Application or Experimental Procedures: Silver nanoparticles (AgNPs) were incorporated onto the surface of a magnetite nanoparticles-graphene oxide nanocomposite (Fe3O4 NPs–GO) for the purpose of detecting Morphine and Pethidine . This modification resulted in a notable increase in the oxidation current for Morphine and Pethidine .
Results or Outcomes Obtained: The proposed sensor demonstrated impressive limits of detection (15 nM for Morphine and 3.1 nM for Pethidine) and broad linear ranges (0.02–140 μM for Morphine and 0.01–80 μM for Pethidine) for accurately quantifying Morphine and Pethidine . The sensor displayed notable selectivity for detecting Morphine and Pethidine, even in the presence of various common interfering compounds .
4-n-Propylphenylmagnesium bromide is an organomagnesium compound, specifically a Grignard reagent, with the molecular formula C12H17BrMg and a molar mass of approximately 267.6 g/mol. This compound features a phenyl group substituted at the para position with a propyl group, making it notable for its unique properties in organic synthesis. It exists as a colorless to pale yellow solution in tetrahydrofuran (THF), where it is commonly utilized due to its reactivity and ability to form carbon-carbon bonds through nucleophilic substitution reactions .
Grignard reagents pose several safety hazards:
The general reaction mechanism involves the nucleophilic attack of the carbon atom bonded to magnesium on an electrophilic center, leading to the formation of new carbon-carbon bonds .
4-n-Propylphenylmagnesium bromide can be synthesized through several methods:
The primary applications of 4-n-Propylphenylmagnesium bromide include:
Research on the interaction studies involving 4-n-Propylphenylmagnesium bromide primarily focuses on its reactivity with various electrophiles rather than direct biological interactions. Understanding its behavior in different solvents and reaction conditions is crucial for optimizing its use in synthetic applications. Additionally, studies may explore its stability and reactivity profile when combined with other Grignard reagents or organometallic compounds .
Several similar compounds exhibit comparable properties and applications as Grignard reagents. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Methylphenylmagnesium bromide | C9H11BrMg | More reactive due to methyl substitution; used for similar synthetic applications. |
4-Ethylphenylmagnesium bromide | C10H13BrMg | Similar reactivity but with an ethyl group; useful for creating larger alkyl chains. |
3-n-Propylphenylmagnesium bromide | C12H17BrMg | Isomeric form that may show different selectivity in reactions due to position of propyl group. |
4-n-Propylphenylmagnesium bromide is unique due to its specific para substitution pattern, which influences its reactivity and selectivity compared to other phenylmagnesium bromides. Its ability to selectively react under certain conditions makes it valuable for targeted synthesis in organic chemistry .
Corrosive